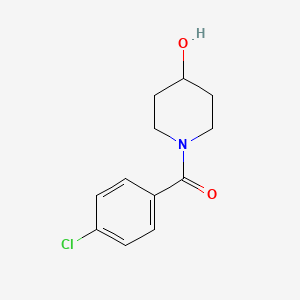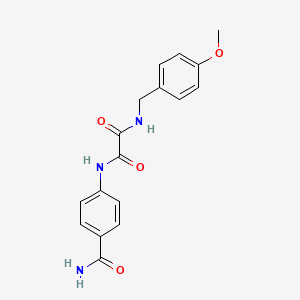
Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a derivative of quinazoline, which is a type of organic compound with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Quinazolines have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include an amino group, a carboxylate group, and potentially a thioxo group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amino groups might participate in reactions with acids or electrophiles, while the carboxylate group might react with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar groups like the carboxylate and amino groups would likely make it somewhat soluble in water .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-methylbenzoic acid with ethyl acetoacetate to form ethyl 3-(4-amino-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, which is then reacted with 4-methylbenzyl chloride to form the final product.", "Starting Materials": [ "2-amino-4-methylbenzoic acid", "ethyl acetoacetate", "4-methylbenzyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylbenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(4-amino-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Reaction of ethyl 3-(4-amino-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product, Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS-Nummer |
946354-37-6 |
Produktname |
Methyl 3-(4-((4-methylbenzyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molekularformel |
C22H23N3O4S |
Molekulargewicht |
425.5 |
IUPAC-Name |
methyl 3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-14-5-7-15(8-6-14)13-23-19(26)4-3-11-25-20(27)17-10-9-16(21(28)29-2)12-18(17)24-22(25)30/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,30) |
InChI-Schlüssel |
POVMAFCXNNTHOK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2575855.png)
![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2575856.png)




![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)


![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2575873.png)

![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)
